molecular formula C14H17NO5S2 B256248 N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B256248
M. Wt: 343.4 g/mol
InChI Key: ZSESAFSQSGFMDZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a benzamide moiety, and a sulfonyl group attached to a tetrahydrothiophene ring

Properties

Molecular Formula

C14H17NO5S2

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclopropyl-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C14H17NO5S2/c16-14(15-11-3-4-11)10-1-5-12(6-2-10)22(19,20)13-7-8-21(17,18)9-13/h1-2,5-6,11,13H,3-4,7-9H2,(H,15,16)

InChI Key

ZSESAFSQSGFMDZ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Synthesis of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a series of reactions, including thiol-ene reactions and subsequent oxidation to form the sulfone group.

    Coupling Reactions: The final step involves coupling the cyclopropyl group and the tetrahydrothiophene ring with a benzamide moiety using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or other reduced forms.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzamide ring.

Scientific Research Applications

N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-cyclopropyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide: This compound has a similar structure but with a methoxy group on the benzamide ring.

    N-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: This compound has a chlorine substituent on the benzamide ring.

    N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide: This compound features a thiophene carboxamide moiety instead of a benzamide.

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